2-Dimethylamino-4,6-dimethyl-nicotinonitrile

Corrosion Inhibition Brass Alloy Nitric Acid

Pain: Need for efficient, halogen-free corrosion inhibitor for brass pickling. Solution: 2-Dimethylamino-4,6-dimethyl-nicotinonitrile delivers 95% inhibition at 180 ppm in 1.0 M HNO₃. • 1% higher efficiency than methylamino analog • Enhanced charge transfer resistance without bromine • Available at 95% purity for rapid diversification of the 2-position amine or nitrile group.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 1233123-61-9
Cat. No. B1391516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dimethylamino-4,6-dimethyl-nicotinonitrile
CAS1233123-61-9
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C#N)N(C)C)C
InChIInChI=1S/C10H13N3/c1-7-5-8(2)12-10(13(3)4)9(7)6-11/h5H,1-4H3
InChIKeyYIDHWIHHQHGZLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Dimethylamino-4,6-dimethyl-nicotinonitrile: Overview


2-Dimethylamino-4,6-dimethyl-nicotinonitrile (CAS 1233123-61-9, C₁₀H₁₃N₃, MW 175.23 g/mol) is a heterocyclic nitrile belonging to the nicotinonitrile class, characterized by a dimethylamino group at the 2-position and methyl groups at the 4- and 6-positions of the pyridine ring [1]. The compound is a yellow crystalline solid with predicted density of 1.06±0.1 g/cm³ and boiling point of 324.1±42.0 °C . Synthetically, it is prepared via nucleophilic substitution of 2-chloro-4,6-dimethyl-nicotinonitrile with dimethylamine under basic reflux conditions .

Why Generic Substitution Fails


Nicotinonitrile derivatives cannot be interchanged as generic drop-in replacements due to pronounced structure-activity relationships governing both corrosion inhibition efficiency and synthetic utility. Direct comparative studies demonstrate that the dimethylamino substituent in compound 4 (the target) confers a 1% higher inhibition efficiency relative to the methylamino analog (compound 3) and positions it as an intermediate performer between weaker and stronger substituents [1]. Even minor alterations to the 2-position amine—such as replacing dimethylamino with methylamino or 3-bromophenylamino—significantly alter the molecule's adsorption behavior on metal surfaces, charge transfer resistance, and overall protective film stability, as quantified in the evidence below.

Quantitative Performance Comparison


Corrosion Inhibition Efficiency Comparison

In a direct head-to-head comparison of three nicotinonitrile derivatives tested under identical conditions, 2-dimethylamino-4,6-dimethyl-nicotinonitrile (compound 4) achieved a corrosion inhibition efficiency of 95% at 180 ppm for brass alloy in 1.0 M HNO₃. This is 1 percentage point higher than the methylamino analog (compound 3, 94%) and 1 percentage point lower than the 3-bromophenylamino analog (compound 5, 96%) [1]. The study used weight loss and electrochemical methods (Tafel polarization, EIS) to quantify inhibition.

Corrosion Inhibition Brass Alloy Nitric Acid

Substituent Effects on Inhibition

Within the same molecular scaffold, inhibition efficiency increases with the electron-donating/withdrawing character and size of the 2-position amine substituent. The order of efficiency is 3-Br-C₆H₄NH > (CH₃)₂N > CH₃NH [1]. The dimethylamino group ((CH₃)₂N) provides a balanced profile: 95% efficiency without the potential environmental or cost concerns associated with brominated aromatics.

QSAR Corrosion Inhibitor Design Nicotinonitrile

Synthetic Accessibility and Purity

2-Dimethylamino-4,6-dimethyl-nicotinonitrile is commercially available with a standard purity of 95% . This purity grade is consistent across multiple vendors and suitable for direct use as a corrosion inhibitor or as a synthetic building block without additional purification. The compound is synthesized via a straightforward nucleophilic aromatic substitution of 2-chloro-4,6-dimethyl-nicotinonitrile with dimethylamine , a route that does not require specialized equipment or catalysts.

Synthesis Purity Procurement

Pricing and Packaging Considerations

As of 2019, 2-dimethylamino-4,6-dimethyl-nicotinonitrile (Ref. 54-OR346299) was priced at €406.00 for 1 g and €1,187.00 for 5 g . While not directly compared to analogs in the same source, this pricing structure enables procurement for small-scale screening or larger optimization studies. The availability of 1 g and 5 g pack sizes supports both initial evaluation and scale-up without requiring bulk commitments.

Pricing Packaging Procurement

Key Application Scenarios


Corrosion Inhibitor for Brass Pickling

At 180 ppm in 1.0 M HNO₃, the compound achieves 95% inhibition efficiency on brass alloy, as demonstrated by weight loss and electrochemical impedance spectroscopy [1]. This performance is 1% higher than the methylamino analog, making it a viable choice for acid pickling operations where brass components require protection. The dimethylamino substituent enhances adsorption and charge transfer resistance without introducing bromine, which is advantageous for environmentally sensitive processes.

Building Block for Inhibitor Synthesis

The compound serves as a well-characterized intermediate for the synthesis of more potent corrosion inhibitors. Its 95% commercial purity and predictable reactivity toward nucleophilic substitution enable rapid diversification of the 2-position amine or further functionalization of the nitrile group [1]. The balanced inhibition profile (95%) provides a benchmark for structure-activity relationship studies aimed at developing next-generation, halogen-free inhibitors.

Benchmark for SAR Studies

Within the series 4,6-dimethyl-nicotinonitriles, the dimethylamino variant establishes a critical performance baseline. Its 95% efficiency at 180 ppm sits between the weaker methylamino (94%) and the stronger bromophenylamino (96%) [1]. This ordered trend enables researchers to correlate substituent electronic and steric properties with inhibition efficacy, guiding the rational design of optimized inhibitors with tailored performance and reduced environmental impact.

Precursor for Functional Materials and Ligands

Nicotinonitriles are established precursors for nonlinear optical materials, coordination complexes, and supramolecular architectures. The dimethylamino group enhances electron-donating character, potentially increasing hyperpolarizability or metal-binding affinity relative to simpler analogs. While direct quantitative NLO data for this specific derivative are not yet reported, its structural features align with those of known NLO-active nicotinonitriles [2], suggesting its utility as a ligand or chromophore precursor.

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